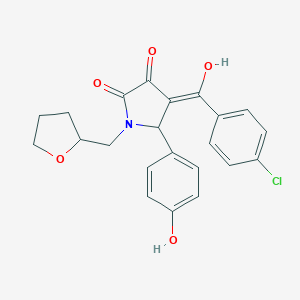![molecular formula C16H19FN2O3 B282521 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FDP" and has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of FDP is not fully understood. However, it is believed that FDP exerts its effects through the inhibition of certain enzymes and receptors in the body. FDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. FDP has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
FDP has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies. FDP has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FDP has also been found to reduce inflammation and pain in animal models. In addition, FDP has been found to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FDP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. FDP has also been found to be stable under various conditions, making it suitable for long-term storage. However, FDP has some limitations for lab experiments. It is a relatively new compound, and its effects on humans are not fully understood. In addition, FDP has not been extensively studied in clinical trials, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the study of FDP. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study the safety and efficacy of FDP in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of FDP and its effects on the body.
Métodos De Síntesis
FDP can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-α-acetamidoacetophenone. This intermediate is then reacted with dimethylamine and acetic anhydride to produce 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
FDP has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. FDP has also been investigated for its potential use as a diagnostic tool for cancer and other diseases. In addition, FDP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C16H19FN2O3 |
|---|---|
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
3-acetyl-1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19FN2O3/c1-10(20)13-14(11-4-6-12(17)7-5-11)19(9-8-18(2)3)16(22)15(13)21/h4-7,14,21H,8-9H2,1-3H3 |
Clave InChI |
AEZSYDWTCKGMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN(C)C)O |
SMILES canónico |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



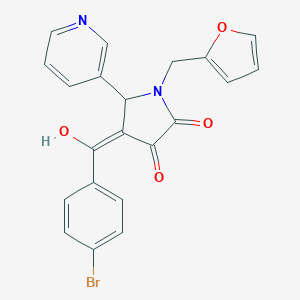
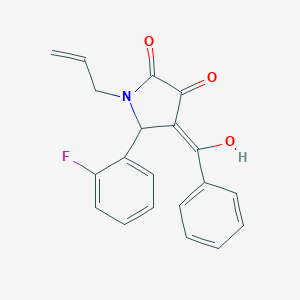
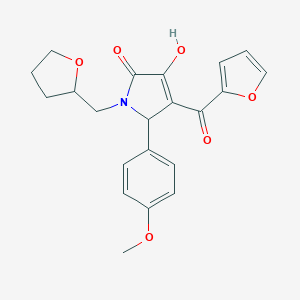
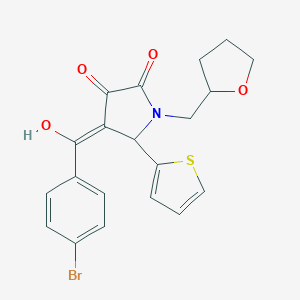
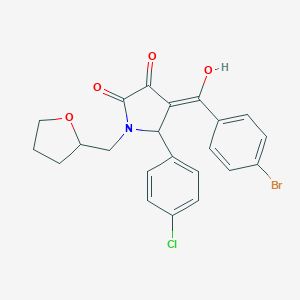
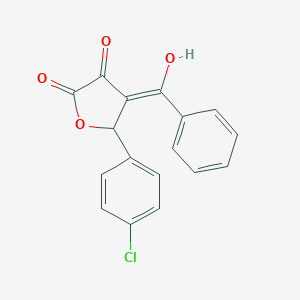
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)
